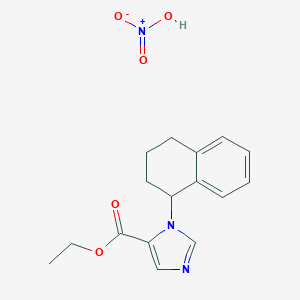
Ethonam nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethonam nitrate is a useful research compound. Its molecular formula is C16H19N3O5 and its molecular weight is 333.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethonam nitrate, a compound with the chemical formula C16H19N3O5, is primarily studied for its biological activities related to cardiovascular health and potential toxicological effects. This article explores the compound's biological activity, focusing on its effects on human health, mechanisms of action, and relevant case studies.
This compound is classified as a nitrate ester, which is known for its vasodilatory properties. The structural characteristics of this compound contribute to its biological functions, particularly in modulating nitric oxide (NO) levels in the body.
- Nitric Oxide Release : this compound releases nitric oxide upon hydrolysis, which plays a crucial role in vascular relaxation and blood pressure regulation. Nitric oxide is a potent vasodilator that helps improve blood flow and reduce hypertension .
- Antimicrobial Activity : Research indicates that nitrates can exhibit antimicrobial properties by inhibiting bacterial growth. Specifically, nitrite derived from nitrates has been shown to modulate aminoglycoside tolerance in various bacteria, suggesting potential applications in antimicrobial therapies .
- Methemoglobinemia Risk : One of the significant concerns regarding nitrate compounds, including this compound, is their association with methemoglobinemia (blue baby syndrome). This condition occurs when nitrates are converted to nitrites in the body, leading to altered hemoglobin that impairs oxygen transport in infants .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Corn Belt Communities and Nitrate Contamination :
- A case study highlighted high nitrate levels in drinking water across communities in the Corn Belt region of the U.S., which were linked to agricultural runoff. The study found that infants exposed to high nitrate levels faced serious health risks, including methemoglobinemia, emphasizing the need for monitoring and regulation of nitrate levels in drinking water .
-
Epidemiological Studies on Cancer :
- Numerous epidemiological studies have evaluated the relationship between drinking water nitrates and various cancers. The strongest associations have been observed with colorectal cancer and thyroid disease, particularly at levels below regulatory limits . These findings underscore the importance of understanding the long-term effects of nitrate exposure on human health.
Properties
CAS No. |
15037-55-5 |
|---|---|
Molecular Formula |
C16H19N3O5 |
Molecular Weight |
333.34 g/mol |
IUPAC Name |
ethyl 3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole-4-carboxylate;nitric acid |
InChI |
InChI=1S/C16H18N2O2.HNO3/c1-2-20-16(19)15-10-17-11-18(15)14-9-5-7-12-6-3-4-8-13(12)14;2-1(3)4/h3-4,6,8,10-11,14H,2,5,7,9H2,1H3;(H,2,3,4) |
InChI Key |
UOEKCNNIZWEMHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23.[N+](=O)(O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















